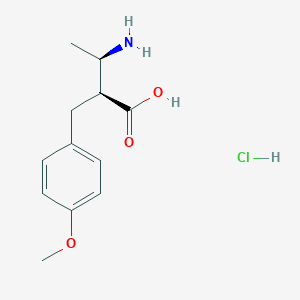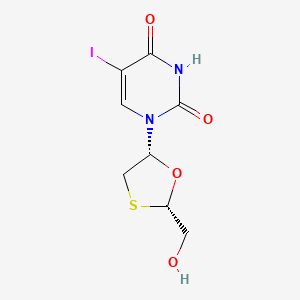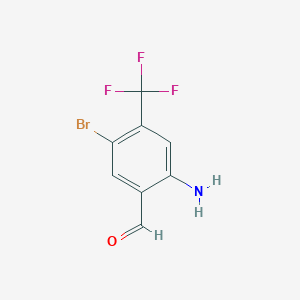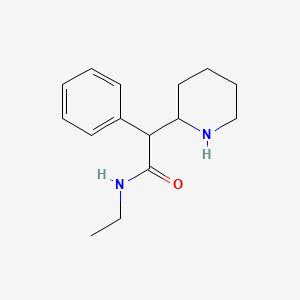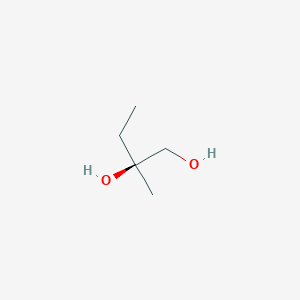
(2S)-2-Methyl-1,2-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-1,2-butanediol: is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, which gives it optical activity. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 2-Methyl-2-butanone: One common method to synthesize (2S)-2-Methyl-1,2-butanediol is through the reduction of 2-Methyl-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of Epoxides: Another method involves the hydrolysis of 2-Methyl-1,2-epoxybutane using acidic or basic catalysts. This reaction yields this compound as one of the products.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-Methyl-2-butanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Methyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products:
Oxidation: 2-Methyl-2-butanone or 2-Methylbutanal.
Reduction: 2-Methylbutane.
Substitution: 2-Methyl-1,2-dichlorobutane (when reacted with HCl).
Scientific Research Applications
Chemistry:
Solvent: (2S)-2-Methyl-1,2-butanediol is used as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar compounds.
Intermediate: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Enzyme Studies: The compound is used in enzyme studies to understand the catalytic mechanisms of diol dehydratase enzymes.
Medicine:
Pharmaceuticals: It is used in the synthesis of certain pharmaceutical compounds, particularly those requiring chiral intermediates.
Industry:
Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mechanism of Action
The mechanism by which (2S)-2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for diol dehydratase enzymes, which catalyze the dehydration of diols to form alkenes. The hydroxyl groups in the compound participate in hydrogen bonding and other interactions, facilitating its role in various chemical processes.
Comparison with Similar Compounds
(2R)-2-Methyl-1,2-butanediol: The enantiomer of (2S)-2-Methyl-1,2-butanediol, which has similar chemical properties but different optical activity.
1,2-Butanediol: A diol with a similar structure but without the methyl group at the second carbon.
2-Methyl-2,4-pentanediol: Another diol with a similar structure but with an additional methyl group.
Uniqueness:
Chirality: The (2S) configuration of this compound gives it unique optical properties, making it valuable in asymmetric synthesis.
Reactivity: The presence of two hydroxyl groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C5H12O2 |
|---|---|
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(2S)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
DOPZLYNWNJHAOS-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@](C)(CO)O |
Canonical SMILES |
CCC(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
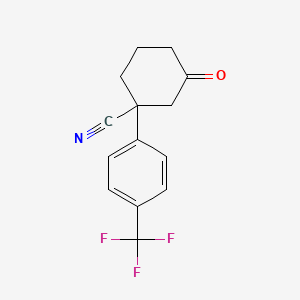
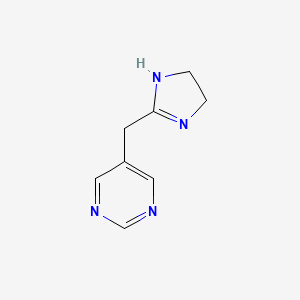
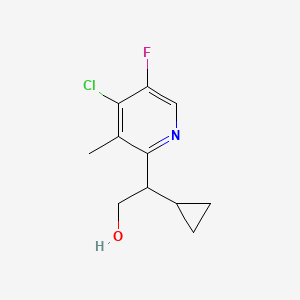
![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
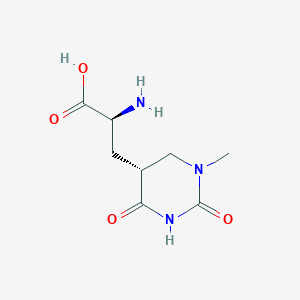

![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
